molecular formula C17H15NO2 B3168412 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde CAS No. 928835-08-9

1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde

Cat. No. B3168412
CAS RN: 928835-08-9
M. Wt: 265.31 g/mol
InChI Key: VAAUZRLLLMEVQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions . For instance, the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea was achieved in seven steps starting from commercially available [2H4]methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole . The overall yield was 21% .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely be determined by its functional groups . For instance, the hydroxy group (-OH) could potentially be involved in acid-base reactions .

Scientific Research Applications

Synthesis and Medicinal Applications

Research on indole synthesis, including compounds similar to "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde," highlights the importance of these structures in medicinal chemistry. Indoles are integral to the synthesis of natural products and pharmaceuticals due to their diverse biological activities. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, emphasizing their significance in developing new methods for constructing complex indole-based molecules, which are crucial in drug discovery and development (Taber & Tirunahari, 2011).

Environmental and Biotechnological Applications

Compounds related to "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde" also find applications in environmental science and biotechnology. For example, the use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants is an area of significant interest. Husain and Husain (2007) discuss how redox mediators enhance the efficiency of enzymes in degrading recalcitrant compounds, indicating the potential environmental applications of similar compounds in wastewater treatment and pollution mitigation (Husain & Husain, 2007).

Catalysis and Organic Transformations

The role of methylene-linked liquid crystal dimers, which share structural motifs with "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde," in catalyzing specific organic transformations, highlights another avenue of research. Henderson and Imrie (2011) examine the transitional properties of these dimers, suggesting their utility in designing advanced materials and catalytic processes, underscoring the versatility of indole derivatives in materials science (Henderson & Imrie, 2011).

Future Directions

The future directions for research on “1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde” could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and explored for its potency against breast cancer through ERα inhibition . This suggests that “1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde” could potentially be developed as an anticancer agent candidate .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-8-6-13(7-9-15)10-18-11-14(12-19)16-4-2-3-5-17(16)18/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUZRLLLMEVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde

Synthesis routes and methods

Procedure details

Using analogous procedure as those described to prepare intermediate I-38b, 1H-Indole-3-carbaldehyde (10 g, 68.96 mmol) was reacted with 1-(chloromethyl)-4-methoxybenzene (11.26 mL, 82.75 mmol) and 60% NaH (5.5 g, 137.92 mmol) in DMF (140 mL) at room temperature for 1 hour to afford 20 g of the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.26 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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